molecular formula C18H41N2O10P B583737 Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate CAS No. 478518-99-9

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate

Cat. No. B583737
M. Wt: 477.496
InChI Key: PHGHUASQVVQLSG-MHXAVDDSSA-N
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Description

The compound is a complex organic molecule that includes a cyclohexanamine moiety (a six-membered ring structure with an amine group), a carbohydrate-like structure [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl], and a phosphate group. The presence of multiple hydroxyl (-OH) groups and a phosphate group suggests that it could be a type of sugar phosphate, which are important in biochemistry for energy storage and metabolic regulation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and stereocenters. The carbohydrate-like structure would likely have a cyclic form due to the presence of multiple hydroxyl groups. The phosphate group would likely be attached to one of these hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be polar due to the presence of multiple hydroxyl groups and the phosphate group. It might be soluble in water and could potentially act as a weak acid or base .

Future Directions

The study and application of this compound would likely depend on its specific properties and potential uses. It could potentially be of interest in the fields of biochemistry or medicinal chemistry, given its structural features .

properties

IUPAC Name

cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C6H13O9P.H2O/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHUASQVVQLSG-MHXAVDDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)OP(=O)(O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate

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